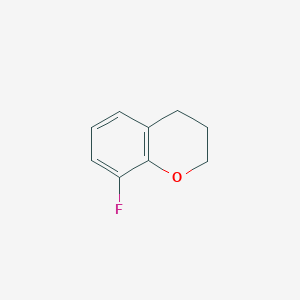

8-Fluorochroman

Beschreibung

Contextualization within Fluorinated Heterocyclic Chemistry

Chromans themselves are considered six-membered heterocyclic compounds, formed by the fusion of a benzene (B151609) ring and a dihydropyran ring. researchgate.netresearchgate.net The introduction of fluorine into the chroman scaffold, as in 8-fluorochroman, places this compound firmly within the domain of fluorinated heterocyclic chemistry. Research in this field explores the synthesis, reactivity, and applications of such compounds, driven by the potential to fine-tune their properties for specific purposes. wiley.commdpi.comacs.org

Strategic Importance of Fluorine Substitution in Benzopyran Systems

The benzopyran system, the core structure of chromans and chromones, is a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netresearchgate.netmui.ac.irmdpi.comnih.gov This scaffold is present in various natural products, such as flavonoids and tocopherols (B72186) (Vitamin E), which exhibit a range of biological activities including antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netontosight.aiontosight.aicymitquimica.com

Introducing fluorine substituents into the benzopyran system, particularly at specific positions like the 8-position in this compound, can significantly impact the compound's biological profile. ontosight.aiontosight.ainih.govmdpi.com The electronic effects of fluorine can alter the electron distribution within the molecule, influencing its reactivity and interactions with biological targets. researchgate.netrsc.orgmt.com Furthermore, the lipophilicity-enhancing effect of fluorine can improve membrane permeability and bioavailability, key factors in drug efficacy. researchgate.netrsc.orgmt.comontosight.aiontosight.ai Studies have shown that fluorination can lead to enhanced biological activities compared to non-fluorinated analogues. researchgate.netnih.govmdpi.com

For instance, research on fluorinated 2-arylchroman-4-ones has demonstrated that the presence of fluorine atoms can influence antiviral activity against influenza viruses. researchgate.netnih.gov Similarly, studies on fluorinated chroman-2-carboxylic acid derivatives have explored their potential as anti-tubercular agents, highlighting the role of fluorine in influencing activity and binding interactions. nih.gov The strategic placement of fluorine is therefore a critical aspect of designing and optimizing benzopyran-based compounds for desired applications. nih.govmdpi.com

Overview of Research Trajectories for Fluorochroman Scaffolds

Research involving fluorochroman scaffolds, including this compound, follows several key trajectories. A primary focus is the development of efficient and selective synthetic methods to access these fluorinated heterocycles. This includes exploring various fluorination strategies, such as using specific fluorinating agents or employing metal-catalyzed procedures for late-stage fluorination. rsc.orgmt.comoup.comacs.orgbeilstein-journals.org The synthesis of complex fluorochroman derivatives often involves multi-step reactions starting from simpler precursors. ontosight.aiontosight.ai

Another significant trajectory involves the investigation of the biological activities of fluorochroman derivatives. This includes evaluating their potential as therapeutic agents for various conditions, such as viral infections, bacterial infections, and disorders related to the central nervous system. researchgate.netnih.govnih.govacs.orgdoi.orgnih.gov Structure-activity relationship (SAR) studies are crucial in this area, aiming to understand how the position and nature of substituents, including fluorine, influence biological activity and selectivity. acs.orgdoi.org

Furthermore, fluorochroman scaffolds serve as valuable building blocks and intermediates in the synthesis of more complex molecules, including pharmaceuticals. researchgate.netresearchgate.netnih.govtianmingpharm.com For example, fluorochroman derivatives have been utilized as intermediates in the synthesis of drugs like nebivolol, an antihypertensive agent. beilstein-journals.orgtianmingpharm.com Research in this area focuses on developing stereoselective synthetic routes to access specific chiral fluorochroman isomers, which can be crucial for biological activity. beilstein-journals.orgsioc-journal.cn

De Novo Synthesis Approaches

De novo synthesis of this compound involves constructing the chroman ring system from simpler, non-chiral or acyclic precursors. These approaches often entail multiple steps to build the heterocyclic structure and introduce the fluorine atom at the desired regiochemical position.

Multi-Step Conversions from Aromatic Precursors

A common strategy for synthesizing chromans and their derivatives is through multi-step sequences starting from substituted phenols or related aromatic compounds. The position of substituents on the aromatic precursor plays a crucial role in determining the final substitution pattern on the chroman core.

Phenol-based cyclization reactions are fundamental in chroman synthesis. These strategies typically involve reacting a phenol (B47542) derivative with a suitable carbon source to form the dihydropyran ring. The regioselectivity of the cyclization, particularly when aiming for substitution at the 8-position, is a key consideration. While general phenol cyclization methods are well-established wikipedia.orgchemrxiv.org, specific examples directly yielding this compound through the cyclization of a fluorinated phenol at the appropriate positions are less commonly detailed in broad overviews. However, the principle involves intramolecular attack of a phenolic hydroxyl group or its derivative onto an electrophilic center, often generated on a tethered side chain.

The Fries rearrangement is a valuable tool in organic synthesis for converting phenolic esters into ortho- and para-hydroxyaryl ketones. This rearrangement can be utilized in the synthesis of chromanones, which can then be reduced to chromans. A synthetic route involving Fries rearrangement of a fluorinated phenolic ester could potentially generate a precursor with the necessary functionalization at the positions required for subsequent cyclization to form the this compound or an 8-fluorochromanone. One reported process for preparing chroman epoxides starting from 4-fluorophenol (B42351) involves Fries rearrangement as a step, highlighting its utility in constructing functionalized aromatic intermediates for chroman synthesis ijbio.com. Subsequent cyclization of the rearranged product would then form the heterocyclic ring.

Claisen condensation is another important reaction employed in the synthesis of chromanones. This reaction typically involves the condensation of an o-hydroxyaryl ketone with an ester, leading to the formation of a β-diketone intermediate that undergoes intramolecular cyclization to yield a chromanone. acs.orgnih.govresearchgate.netbyjus.comlibretexts.orguomustansiriyah.edu.iq. Applying this methodology to a fluorinated o-hydroxyaryl ketone and a suitable ester could provide access to This compound-4-one (B53088), a direct precursor to this compound via reduction. The Claisen condensation facilitates the formation of the C2-C3 bond and the closure of the pyran ring.

Regioselective Fluorination Strategies

Introducing the fluorine atom at a specific position, such as the 8-position of the chroman core, requires careful control of regioselectivity.

Electrophilic fluorination is a common approach for introducing fluorine into organic molecules juniperpublishers.combrynmawr.edu. This involves using an electrophilic fluorine source to react with a substrate. Achieving regioselective electrophilic fluorination at the 8-position of a chroman or its precursor can be challenging and often relies on the electronic and steric properties of the substrate, as well as the choice of fluorinating reagent and reaction conditions. While general electrophilic fluorination methods exist for various organic scaffolds juniperpublishers.combrynmawr.eduresearchgate.net, specific detailed examples demonstrating highly regioselective electrophilic fluorination directly at the 8-position of a pre-formed chroman or a late-stage precursor to synthesize this compound were not extensively detailed in the provided search results. However, the synthesis of other fluorinated chromanones, such as 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, demonstrates that regioselective fluorination on the chromanone scaffold is achievable nih.gov.

Data Tables

| Compound Name | PubChem CID |

| 5-Chloro-8-fluorochroman-4-one | 83397037 |

| This compound-4-amine (B1316173) | 16244403 |

| Chroman-8-carboxylic acid | 12701138 |

| (S)-8-fluorochroman-4-amine | 46911903 |

| 7-fluorochroman-4-one | 14653132 |

| 8-bromo-5-fluorochroman-4-one | 58316561 |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Not explicitly found, but mentioned in text nih.gov |

Detailed Research Findings

Research into the synthesis of fluorinated chromans highlights the importance of controlling regioselectivity, particularly when introducing the fluorine atom. Studies on the synthesis of various fluorinated chroman and chromanone derivatives demonstrate that the position and nature of substituents on the starting aromatic precursor significantly influence the outcome of cyclization and subsequent functionalization reactions. For instance, the synthesis of 6-fluorochroman (B116937) derivatives has been reported, often starting from fluorinated precursors nih.govacs.orgresearchgate.net. The development of efficient and regioselective fluorination methods remains an active area of research in the synthesis of fluorinated organic compounds. juniperpublishers.com

Nucleophilic Fluorination Pathways

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) anion. While conceptually straightforward, applying this to complex molecules like chromans can be challenging due to competing reactions and the often-low nucleophilicity of fluoride. However, advancements in fluoride sources and reaction conditions have made nucleophilic fluorination a viable strategy for introducing fluorine into organic molecules. organic-chemistry.org Deoxyfluorination, a subtype of nucleophilic fluorination, involves the replacement of an oxygen atom (e.g., from an alcohol or carbonyl) with fluorine. beilstein-journals.org Reagents like DAST (diethylaminosulfur trifluoride) and related sulfur fluoride reagents are commonly used for converting hydroxyl groups or carbonyls into fluorinated functionalities. beilstein-journals.org While general methods for nucleophilic fluorination exist, specific applications directly yielding this compound via direct nucleophilic fluorination on a non-fluorinated chroman precursor at the 8-position are less commonly reported compared to methods involving ring formation with a pre-fluorinated precursor or other fluorination strategies. However, nucleophilic substitution reactions with fluoride sources have been explored for introducing fluorine into various organic molecules, including cyclic systems. organic-chemistry.orgrsc.orgnih.gov The success of nucleophilic fluorination is highly dependent on the substrate structure, the leaving group, and the fluoride source employed. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogs

Many biologically active chroman derivatives are chiral, necessitating the development of stereoselective and asymmetric synthetic routes to access specific enantiomers or diastereomers. researchgate.netmdpi.com The presence of fluorine near a stereocenter can influence the stereochemical outcome of reactions due to its electronic properties and potential for gauche effects. researchgate.net

Enantioselective Catalysis in Chroman Synthesis

Enantioselective catalysis utilizes chiral catalysts or ligands to favor the formation of one enantiomer over the other in a reaction involving an achiral or prochiral substrate. This approach is highly efficient as it can, in principle, convert the entire starting material into the desired enantiomer. york.ac.uk

Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH/DKR)

Asymmetric Transfer Hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones and imines, often catalyzed by transition metal complexes, particularly those of ruthenium and rhodium, bearing chiral ligands. researchgate.netresearchgate.netbohrium.comorganic-chemistry.org When applied to prochiral chromanones, ATH can yield chiral chromanols with high enantioselectivity. Dynamic Kinetic Resolution (DKR) can be coupled with ATH when the substrate is a racemate that can rapidly interconvert between enantiomers under the reaction conditions. This allows the less reactive enantiomer to be racemized in situ, making it available for reduction and potentially leading to a theoretical yield of up to 100% of a single stereoisomer. researchgate.netresearchgate.netbohrium.comnih.gov

Ruthenium-catalyzed ATH/DKR has been successfully applied to the synthesis of enantioenriched cis-3-fluorochroman-4-ol derivatives from 3-fluorochromanones. researchgate.netacs.org These reactions typically employ a ruthenium(II) catalyst with a chiral ligand and a hydrogen source like formic acid/triethylamine. researchgate.netacs.org High yields (80–96%), excellent diastereomeric ratios (up to 99:1 dr), and high enantioselectivities (up to >99% ee) have been reported for the synthesis of cis-3-fluorochroman-4-ols via this method. researchgate.netacs.org

Similarly, rhodium-catalyzed ATH/DKR has been developed for the synthesis of enantioenriched cis-trifluoromethyl chromanol derivatives from α-trifluoromethyl ketones, including chromanone analogs. researchgate.net These reactions also proceed under mild conditions, utilizing a rhodium(III) catalyst and a hydrogen source such as formic acid/triethylamine, yielding products with high diastereo- and enantioselectivities. researchgate.net

Table 1: Examples of Asymmetric Transfer Hydrogenation in Fluorinated Chroman Synthesis

| Substrate Type | Catalyst System | Hydrogen Source | Product Type | Yield (%) | dr | ee (%) | Ref. |

| 3-Fluorochromanone | Ru(II)/Chiral Ligand | HCO₂H/Et₃N | cis-3-Fluorochroman-4-ol | 80–96 | Up to 99:1 | Up to >99 | researchgate.netacs.org |

| α-CF₃ Chromanone Analog | Rh(III)/Chiral Ligand | HCO₂H/Et₃N | cis-CF₃ Chromanol Analog | High | High | High | researchgate.net |

| 3,3-Difluorochromanone | Rh(III)/Chiral Ligand | Not specified | Difluorinated alcohol | 85–98 | Not specified | 52 to >99 | researchgate.net |

Chemoenzymatic Kinetic Resolution Techniques

Chemoenzymatic kinetic resolution combines chemical steps with enzymatic transformations to separate enantiomers or to selectively react with one enantiomer in a racemic mixture. nih.govmdpi.com Enzymes, such as lipases or alcohol dehydrogenases, can exhibit high enantioselectivity, catalyzing the reaction of one enantiomer at a significantly faster rate than the other. nih.govnih.govacs.orgrsc.org Kinetic resolution of a racemic mixture can theoretically yield a maximum of 50% of each enantiomer in pure form. york.ac.ukmdpi.com However, coupling kinetic resolution with a racemization pathway for the unreacted enantiomer (Dynamic Kinetic Resolution) can overcome this limitation, allowing for the conversion of the entire racemate into a single enantiomer. nih.govmdpi.com

For fluorinated chroman derivatives, chemoenzymatic approaches have been explored, particularly for the synthesis of chiral precursors to pharmaceuticals. For instance, the stereoselective reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one, a precursor to nebivolol, has been achieved using stereoselective alcohol dehydrogenases, yielding the corresponding alcohol with high enantiomeric excess (>99% ee). nih.govacs.org Enzymatic resolution has also been applied to separate enantiomers of 6-fluoro-chroman-2-carboxylic acid using esterases, achieving high enantiomeric excess for both enantiomers through a sequential resolution process. rsc.org

Chiral Auxiliary and Chiral Ligand-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction. york.ac.uksigmaaldrich.comwikipedia.org After the stereoselective step, the auxiliary is removed, ideally without racemization, and can often be recovered and recycled. york.ac.uksigmaaldrich.comwikipedia.org Chiral ligands, on the other hand, are not covalently attached to the substrate but are part of a catalyst complex that induces asymmetry in the reaction. scielo.org.mx

While general principles of chiral auxiliary and chiral ligand-mediated synthesis are well-established and applied in asymmetric synthesis york.ac.uksigmaaldrich.comwikipedia.orgscielo.org.mx, specific examples focusing directly on the synthesis of this compound using these methods were not prominently found in the search results, which focused more heavily on catalytic methods like ATH/DKR and biocatalysis for fluorinated chroman synthesis. However, these methodologies are broadly applicable to the synthesis of chiral molecules and could potentially be adapted for the synthesis of this compound derivatives with appropriate functionalization.

Diastereoselective Synthesis for Multi-Chiral Center Derivatives

Diastereoselective synthesis aims to control the relative stereochemistry in molecules with multiple stereocenters. youtube.comrsc.orgru.nl This is particularly relevant for this compound derivatives that may possess chiral centers at positions other than or in addition to the chroman ring. Diastereoselectivity can be influenced by existing stereocenters in the substrate, or by the use of chiral reagents or catalysts in reactions that create new stereocenters. youtube.comru.nl

While the provided search results discussed diastereoselective synthesis in the context of creating multiple stereocenters in other systems rsc.orgru.nlchemrxiv.orgnih.gov, and ATH/DKR methods for fluorinated chromanones demonstrate high diastereoselectivity in forming cis-diastereomers researchgate.netacs.org, specific detailed examples of diastereoselective routes tailored for introducing multiple chiral centers within the this compound scaffold (beyond the cis/trans relationship established during reduction of a chromanone) were not extensively detailed. However, the principles of diastereoselective control, such as utilizing existing stereocenters to direct the formation of new ones or employing specific reaction conditions, are applicable to the synthesis of complex this compound derivatives with multiple chiral centers.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not found |

| cis-3-Fluorochroman-4-ol | Not found |

| 3-Fluorochromanone | Not found |

| 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one | Not found |

| 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol | Not found |

| 6-fluoro-chroman-2-carboxylic acid | 1558481 |

| (S)-6-fluoro-chroman-2-carboxylic acid | 1003887-63-5 (from search, but PubChem links to BLD Pharm) |

| (R)-6-fluoro-chroman-2-carboxylic acid | Not found |

| (S)-8-Fluorochroman-4-amine | 1003887-62-4 (from search, but PubChem links to BLD Pharm) |

| (R)-3-(Dicyclobutylamino)-8-fluorochroman-5-carboxamide | 169758-66-1 (from search, but PubChem links to BLD Pharm) |

This compound, a fluorinated analog of the chroman heterocyclic system, represents a structural motif of interest in organic and medicinal chemistry. The introduction of fluorine at the 8-position can impart unique physicochemical and biological properties to chroman-based compounds. The synthesis of this compound and its derivatives necessitates specific strategies to achieve the desired regiochemistry of fluorination and, for chiral analogs, high stereoselectivity.

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-fluoro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGJDEYDBAJLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)F)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 8 Fluorochroman and Its Derivatives

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogs

Many biologically relevant chroman derivatives are chiral, requiring synthetic methods that control the absolute and relative stereochemistry. researchgate.netmdpi.com The presence of a fluorine atom, particularly near a stereogenic center, can influence the stereochemical outcome of reactions. researchgate.net

Enantioselective Catalysis in Chroman Synthesis

Enantioselective catalysis employs chiral catalysts or ligands to induce asymmetry in a reaction, leading to the preferential formation of one enantiomer. This approach is highly efficient for synthesizing chiral compounds from achiral or prochiral starting materials. york.ac.uk

Asymmetric Transfer Hydrogenation (ATH) catalyzed by transition metals, notably ruthenium and rhodium complexes bearing chiral ligands, is a valuable method for the enantioselective reduction of ketones and imines. researchgate.netresearchgate.netbohrium.comorganic-chemistry.org When applied to prochiral chromanones, ATH can furnish chiral chromanols with high enantiomeric excess. The combination of ATH with Dynamic Kinetic Resolution (DKR) is particularly powerful, allowing the racemization of the less reactive enantiomer of a racemic substrate in situ, thereby potentially converting the entire starting material into a single desired stereoisomer. researchgate.netresearchgate.netbohrium.comnih.gov

Ruthenium-catalyzed ATH/DKR has been successfully applied to the synthesis of enantioenriched cis-3-fluorochroman-4-ol derivatives starting from 3-fluorochromanones. researchgate.netacs.org These transformations typically utilize a ruthenium(II) catalyst with a chiral ligand and a hydrogen source such as formic acid/triethylamine, affording the products in good yields with high diastereomeric ratios and excellent enantioselectivities. researchgate.netacs.org

Similarly, rhodium-catalyzed ATH/DKR has been developed for the synthesis of enantioenriched cis-trifluoromethyl chromanol analogs from α-trifluoromethyl ketones, including chromanone derivatives. researchgate.net These reactions are conducted under mild conditions using a rhodium(III) catalyst and a hydrogen source like formic acid/triethylamine, resulting in products with high levels of diastereo- and enantioselectivity. researchgate.net

Table 1: Representative Asymmetric Transfer Hydrogenation Reactions for Fluorinated Chroman Synthesis

| Substrate Type | Catalyst System | Hydrogen Source | Product Type | Yield (%) | dr | ee (%) | Source |

| 3-Fluorochromanone | Ru(II)/Chiral Ligand | HCO₂H/Et₃N | cis-3-Fluorochroman-4-ol | 80–96 | Up to 99:1 | Up to >99 | researchgate.netacs.org |

| α-CF₃ Chromanone Analog | Rh(III)/Chiral Ligand | HCO₂H/Et₃N | cis-CF₃ Chromanol Analog | High | High | High | researchgate.net |

| 3,3-Difluorochromanone | Rh(III)/Chiral Ligand | Not specified | Difluorinated alcohol | 85–98 | N/A | 52 to >99 | researchgate.net |

Chemoenzymatic Kinetic Resolution Techniques

Chemoenzymatic kinetic resolution integrates chemical and enzymatic steps to resolve racemic mixtures. nih.govmdpi.com Enzymes, such as lipases or alcohol dehydrogenases, can selectively catalyze the reaction of one enantiomer in a racemate, allowing for the separation of the unreacted enantiomer and the product of the reaction, both in enriched or pure forms. nih.govnih.govacs.orgrsc.org While traditional kinetic resolution has a theoretical yield limit of 50% for each enantiomer, coupling it with in situ racemization of the remaining substrate (Dynamic Kinetic Resolution) can enable the conversion of the entire racemate into a single enantiomer. nih.govmdpi.com

Chemoenzymatic methods have been applied to the synthesis of chiral fluorinated chroman precursors. For example, stereoselective alcohol dehydrogenases have been used for the asymmetric reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one, a key intermediate in the synthesis of nebivolol, affording the corresponding chiral alcohol with high enantiomeric excess. nih.govacs.org Enzymatic resolution using esterases has also been reported for the separation of enantiomers of 6-fluoro-chroman-2-carboxylic acid, providing access to both enantiomers with high purity through a sequential process. rsc.org

Chiral Auxiliary and Chiral Ligand-Mediated Approaches

Chiral auxiliaries are temporary stereogenic centers covalently attached to a substrate to direct the stereochemical outcome of a reaction. york.ac.uksigmaaldrich.comwikipedia.org Following the stereoselective transformation, the auxiliary is removed and can often be recovered. york.ac.uksigmaaldrich.comwikipedia.org Chiral ligands, conversely, are components of a catalyst system that induce asymmetry without being covalently incorporated into the product. scielo.org.mx These strategies are widely used in asymmetric synthesis york.ac.uksigmaaldrich.comwikipedia.orgscielo.org.mx and are potentially applicable to the synthesis of chiral this compound derivatives, although specific detailed examples for this compound were not extensively highlighted in the surveyed literature compared to catalytic methods like ATH/DKR and biocatalysis.

Diastereoselective Synthesis for Multi-Chiral Center Derivatives

Diastereoselective synthesis focuses on controlling the relative stereochemistry in molecules possessing multiple stereogenic centers. youtube.comrsc.orgru.nl For this compound derivatives with more than one chiral center, controlling diastereoselectivity is crucial. This can be achieved by leveraging existing stereocenters within the molecule to influence the formation of new ones or by employing specific reagents or conditions that favor the formation of a particular diastereomer. youtube.comru.nl While the principles of diastereoselective synthesis are general and applicable to complex molecules, detailed reports specifically on diastereoselective routes for installing multiple chiral centers within the this compound core (beyond the relative stereochemistry often controlled in cyclic systems like the cis/trans relationship in reduced chromanones) were not a primary focus of the search results, which emphasized methods for establishing the first stereocenter or resolving existing racemates. However, the high diastereoselectivities observed in ATH/DKR of substituted chromanones demonstrate the potential for controlling relative stereochemistry in the synthesis of fluorinated chromanols. researchgate.netacs.org

Advanced Functionalization Strategies on the this compound Core

Functionalization of the this compound core allows for the creation of diverse derivatives with potentially altered biological activities or physical properties. Strategies can target the aromatic ring, the dihydropyran ring system, or introduce side chains.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The fluorine atom at the 8-position and the fused dihydropyran ring system will influence the regioselectivity and reactivity of EAS on the benzene moiety of this compound. Substituents on an aromatic ring can be activating or deactivating and direct incoming electrophiles to specific positions (ortho, meta, or para). wikipedia.orgmasterorganicchemistry.com While general principles of EAS apply, the specific directing effects in this compound would need to be determined experimentally or through computational studies. nih.gov The fluorine atom is typically deactivating and ortho, para-directing due to its electron-withdrawing inductive effect and electron-donating resonance effect. The oxygen atom of the dihydropyran ring is activating and ortho, para-directing. The interplay of these effects would dictate the preferred site of electrophilic attack on the this compound system.

Reactions at the Dihydropyran Ring System

The dihydropyran ring in the chroman structure contains an ether linkage and can undergo various reactions. Reactions at this part of the molecule can involve modifications of the carbon atoms or the oxygen atom. The dihydropyran ring is susceptible to the action of various nucleophiles, making these compounds valuable building blocks. chim.it Reactions such as additions, oxidations, or reductions can occur. For instance, the reduction of the ketone in chroman-4-ones leads to chroman-4-amines. google.comgoogleapis.com The stereochemistry of the dihydropyran ring, particularly at the C2 position, is also an important aspect in the synthesis of chiral chromanes. researchgate.netmdpi.com Reactions like asymmetric cyclization or asymmetric hydrogenation of chromones can be employed to introduce chirality into the dihydropyran ring. mdpi.com

Sustainable and Efficient Synthetic Protocols

The development of sustainable and efficient synthetic protocols for chemical compounds is increasingly important in minimizing environmental impact and improving resource utilization. cnr.itvapourtec.com

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of this compound and its derivatives involves designing processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.comyale.edu The Twelve Principles of Green Chemistry provide a framework for this, including preventing waste, using less hazardous chemicals and solvents, designing for energy efficiency, and using renewable feedstocks. vapourtec.comyale.edu While specific green chemistry protocols for this compound are not extensively detailed in the search results, research on related chroman structures highlights the application of green techniques, such as using sustainable solvents like ionic liquids and employing ultrasound or mechanochemistry to improve reaction efficiency and reduce solvent usage. researchgate.netnih.gov One-pot synthesis strategies, which minimize purification steps and waste, are also considered a green approach. nih.gov

Atom Economy and Solvent Considerations

Atom economy is a key metric in green chemistry, measuring how much of the reactants' atoms are incorporated into the final product, thus minimizing waste. yale.eduacs.orgtamu.eduscranton.edu Designing synthetic routes for this compound with high atom economy is crucial for efficiency and sustainability. This involves selecting reactions that maximize the incorporation of reactant mass into the desired product and minimize the formation of by-products. acs.orgscranton.edu

Solvents often constitute a significant portion of the mass in chemical processes and can have considerable environmental impacts. acs.org The principle of safer solvents and auxiliaries encourages minimizing or avoiding the use of auxiliary substances or using innocuous ones when necessary. yale.eduacs.org Research in green chemistry explores alternative solvents, such as water or ionic liquids, and solvent-free reaction conditions to reduce the environmental burden associated with solvent use in chemical synthesis. researchgate.netnih.gov Careful consideration of solvent choice in the synthesis of this compound is essential for developing more sustainable protocols.

Advanced Reaction Chemistry and Mechanistic Elucidation of 8 Fluorochroman

Reactivity Profiling of the Fluorinated Chroman System

The reactivity of 8-Fluorochroman is dictated by the interplay between the electron-withdrawing nature of the fluorine substituent on the aromatic ring and the inherent chemical behavior of the dihydropyran ring system.

Influence of Fluorine on Aromatic Ring Reactivity

Fluorine is a highly electronegative atom, and its presence on an aromatic ring significantly impacts the electron density distribution. This primarily occurs through inductive effects, withdrawing electron density through the sigma bonds. While fluorine also possesses lone pairs that can, in principle, donate electron density through resonance, the inductive withdrawal is typically the dominant effect, particularly in activating the ring towards nucleophilic aromatic substitution (SNAr) orgosolver.commasterorganicchemistry.com.

In the context of this compound, the fluorine at the 8-position influences the reactivity of the adjacent carbon atoms (C-7 and C-8a) and, to a lesser extent, other positions on the aromatic ring. For electrophilic aromatic substitution (EAS), fluorine is generally considered a deactivating but ortho, para-directing group due to the balance between inductive withdrawal and resonance donation masterorganicchemistry.com. However, the deactivating effect usually outweighs the directing effect, making fluorobenzene (B45895) less reactive than benzene (B151609) towards EAS. In this compound, the oxygen atom of the dihydropyran ring is an activating and ortho, para-directing group. The combined effect of the fluorine at the 8-position and the oxygen at the 4a-position on the aromatic ring's reactivity towards electrophiles would depend on the specific reaction conditions and the nature of the electrophile.

Conversely, electron-withdrawing groups, such as fluorine, enhance the reactivity of an aromatic ring towards nucleophilic aromatic substitution by stabilizing the negative charge in the Meisenheimer complex intermediate orgosolver.commasterorganicchemistry.com. The fluorine at the 8-position would particularly activate the ortho (C-7 and C-8a) and para (C-5) positions for nucleophilic attack, although SNAr reactions typically require a good leaving group and strongly electron-withdrawing groups, which are not inherent to the this compound aromatic ring itself unless further substituted.

Studies on substituted fluorobenzenes have shown that fluorine can significantly increase the rate of SNAr reactions compared to other halogens, even though the C-F bond is strong. orgosolver.commasterorganicchemistry.com This is attributed to the strong inductive effect of fluorine stabilizing the transition state and intermediate.

Transformations of the Dihydropyran Ring

The dihydropyran ring in chromans contains an ether linkage and saturated carbon atoms, which can undergo various transformations. The reactivity of this heterocyclic ring can be influenced by the electronic effects of the fluorine atom on the fused aromatic ring, although this influence is typically indirect.

Dihydropyrans are known to react with nucleophiles, often undergoing 1,4- or 1,2-addition depending on the presence and position of activating groups like carbonyls. chim.it While the parent this compound does not have a carbonyl on the dihydropyran ring, derivatives like This compound-4-one (B53088) exhibit reactivity typical of cyclic ketones.

Transformations involving the ether linkage, such as ring-opening or cleavage, can occur under acidic or basic conditions. The presence of the electronegative fluorine on the aromatic ring might subtly influence the electron density of the oxygen atom or the adjacent carbons, potentially affecting the ease of ether cleavage.

The saturated carbons of the dihydropyran ring can participate in reactions such as oxidation or functionalization. The regioselectivity of such reactions could be influenced by the electronic effects transmitted from the fluorinated aromatic ring.

Mechanistic Investigations of Key Transformations

Mechanistic studies provide detailed insights into the step-by-step processes of chemical reactions involving this compound and its derivatives. While specific detailed mechanisms solely for the parent this compound are not extensively documented in the immediate search results, mechanisms for transformations of related fluorochromans offer valuable insights.

Studies on Ring-Opening and Ring-Closing Reactions

The formation of the chroman ring system typically involves a ring-closing reaction. For instance, the synthesis of chroman epoxides, which can be related to the chroman core, has been shown to involve cyclization steps, such as intramolecular epoxide ring-opening or cyclization of appropriately substituted precursors. mdpi.comresearchgate.netnih.gov The mechanism of such cyclizations often involves nucleophilic attack or intramolecular cyclization of an activated intermediate.

Ring-opening reactions of chroman systems can occur, particularly when the ring is strained or activated. For example, chroman epoxides undergo ring-opening reactions, often in the presence of nucleophiles or under acidic conditions. mdpi.comresearchgate.netnih.gov The mechanism involves the attack of a nucleophile or solvent at one of the epoxide carbons, leading to the cleavage of the C-O bond and opening of the three-membered ring, often facilitated by protonation of the oxygen.

While direct ring-opening of the stable this compound core is less common, understanding the mechanisms of ring formation and activated ring-opening in related systems provides a basis for predicting potential reactivity under harsh conditions.

Hydrogenation and Dehydrogenation Mechanisms

Hydrogenation, the addition of hydrogen to a molecule, is a common transformation for reducing unsaturated bonds or carbonyl groups. In the context of fluorochromans, the reduction of the carbonyl group in fluorochroman-4-ones to yield fluorochroman-4-ols is a relevant reaction. researchgate.netpressbooks.pub

The mechanism of catalytic hydrogenation of ketones typically involves the coordination of the ketone to a metal catalyst (such as Pd, Pt, or Ru), followed by the transfer of hydrogen atoms from the catalyst surface to the carbonyl carbon and oxygen. This usually proceeds through a stepwise addition of hydrogen. For asymmetric hydrogenation, chiral catalysts are employed to achieve enantioselective reduction. pressbooks.pub

The transformation of this compound-4-one to This compound-4-amine (B1316173) involves the reduction of the ketone to an amine. researchgate.net This can occur through various mechanisms, including the formation of an oxime or imine intermediate followed by reduction, or reductive amination in the presence of an amine and a reducing agent. The specific mechanism depends on the reagents and conditions used.

Dehydrogenation, the removal of hydrogen, is less commonly observed for the saturated dihydropyran ring under typical synthetic conditions unless coupled with an oxidation process.

Oxidation and Reduction Pathways

Oxidation reactions involving the chroman system can occur at various positions. For instance, a CH2 group can be oxidized to a ketone, as seen in the formation of chroman-4-ones. nih.gov The mechanism of such oxidations depends on the oxidizing agent used, but can involve the abstraction of a hydrogen atom or the formation of a metal-coordinated intermediate.

Reduction pathways for this compound derivatives primarily involve the reduction of functional groups such as ketones, as discussed in the hydrogenation section. The reduction of this compound-4-one to this compound-4-amine is a specific example of a reduction transforming a carbonyl to an amine. researchgate.net

The fluorine substituent at the 8-position can influence the redox potentials of the molecule, potentially affecting the ease of oxidation or reduction of other functional groups present. However, detailed studies on this specific effect in this compound were not found in the provided search results.

Stereochemical Dynamics and Inversion Pathways

The chroman core structure, depending on substitution patterns, can exhibit stereoisomerism, particularly at chiral centers within the dihydropyran ring. The presence of a fluorine atom at the 8-position of this compound influences the electronic and potentially the steric properties of the molecule, which can impact its stereochemical behavior if other chiral centers are present.

Epimerization and Racemization Studies

Epimerization and racemization involve the interconversion of stereoisomers. For chroman derivatives with a chiral center, such as at the C-2, C-3, or C-4 positions, these processes can occur under specific conditions, often catalyzed by acids, bases, or enzymes. While direct studies detailing the epimerization or racemization rates and mechanisms specifically for this compound were not prominently found in the searched literature, research on related chroman systems provides context. For instance, studies on the racemization and epimerization of 2-hydroxy acids highlight the enzymatic pathways involved in the interconversion of stereocenters. In peptide synthesis, racemization and epimerization are critical concerns, and methods are developed to suppress these processes during amide bond formation. The principles governing stereochemical lability in cyclic ethers and related structures suggest that factors such as ring strain, the nature of substituents, and reaction conditions play significant roles in the potential for epimerization or racemization at chiral centers within the chroman framework.

Kinetic Resolution Mechanisms

Kinetic resolution is a technique used to separate enantiomers from a racemic mixture based on their differential reaction rates with a chiral reagent or catalyst. This approach has been successfully applied to various chroman derivatives, particularly in the synthesis of enantioenriched chroman-4-ols and chromanones. Studies have demonstrated the effectiveness of enzymatic and metal-catalyzed asymmetric transfer hydrogenation in achieving high enantioselectivities for substituted chromanones. For example, the synthesis of enantioenriched cis-3-fluorochroman-4-ols has been achieved through ruthenium-catalyzed asymmetric transfer hydrogenation via dynamic kinetic resolution of 3-fluorochromanones. This indicates that kinetic resolution is a viable strategy for obtaining enantioenriched fluorinated chroman derivatives. The mechanism typically involves the selective reaction of one enantiomer of the racemic mixture, leaving the other enantiomer unreacted or reacting at a significantly slower rate. Dynamic kinetic resolution couples this selective reaction with in situ racemization of the less reactive enantiomer, theoretically allowing for the conversion of the entire racemic mixture into a single enantiomeric product. While specific data on the kinetic resolution of this compound itself was not located, the successful application of this methodology to related fluorinated chromans suggests its potential applicability.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical reactivity of organic compounds is dictated by their electronic structure and the presence of functional groups capable of undergoing transformations upon absorption of light or transfer of electrons.

The chroman system contains an aromatic ring and a cyclic ether, which can participate in photochemical and electrochemical processes. Photochemical reactions often involve the excitation of electrons to higher energy states, leading to various transformations such as isomerizations, cycloadditions, or bond cleavages. While general principles of photochemistry are well-established, the specific photochemical behavior of this compound would depend on its absorption characteristics and the stability of potential excited states. Limited information was found regarding the specific photochemical reactions of this compound; however, a study mentioned a photochemical method related to fluorochroman derivatives in the synthesis of triazolo compounds, suggesting that chromans with fluorine substituents can be involved in photochemical transformations.

Sophisticated Spectroscopic and Spectrometric Characterization of 8 Fluorochroman

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and dynamics of molecules. For 8-Fluorochroman, multi-nuclear and two-dimensional NMR experiments would be crucial for a complete characterization.

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Multi-nuclear NMR provides distinct information from different atomic nuclei within the molecule.

¹H NMR: Proton NMR is fundamental for identifying different types of protons and their environments. The ¹H NMR spectrum of this compound would show distinct signals for the protons on the saturated dihydropyran ring (at positions 2, 3, and 4) and the aromatic ring (at positions 5, 6, and 7). The chemical shifts of these protons would be influenced by the electronegativity of the adjacent oxygen atom in the ring and the fluorine atom on the aromatic ring. Coupling patterns (splitting of signals) would reveal the connectivity between neighboring protons. For instance, the protons on the C-3 carbon would be expected to show coupling with protons on both C-2 and C-4.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would typically show a signal for each unique carbon atom. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, allowing differentiation between aromatic and aliphatic carbons, as well as those adjacent to the oxygen and fluorine atoms. The carbon directly bonded to the fluorine atom (C-8) would exhibit a characteristic splitting pattern (a doublet) due to the significant one-bond carbon-fluorine coupling constant (¹JCF). uni.lu Other carbons would also show coupling to fluorine, although typically smaller (²JCF, ³JCF, etc.).

¹⁹F NMR: Fluorine-19 NMR is particularly sensitive due to the high natural abundance and favorable gyromagnetic ratio of the ¹⁹F nucleus. uni.lu The ¹⁹F NMR spectrum of this compound would ideally show a single signal for the fluorine atom at the 8-position, provided there are no other fluorine atoms in the molecule. The chemical shift of this signal would be highly sensitive to the electronic environment of the fluorine and could provide insights into the electron density distribution in the aromatic ring. Coupling between the fluorine nucleus and nearby protons and carbons would also be observed, providing additional structural constraints. For example, a study on 2-cyclohexyl-8-fluorochroman-4-one reported a ¹⁹F NMR chemical shift at -100.87 ppm (q, J = 7.8 Hz). While this is for a substituted chromanone, it illustrates the type of ¹⁹F NMR data that would be relevant.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments provide correlations between nuclei, offering deeper insights into molecular structure and connectivity than one-dimensional experiments alone.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other through typically two or three bonds. This would help establish the connectivity of the proton network within the dihydropyran ring and the aromatic ring of this compound.

HSQC (Heteronuclear Single Quantum Coherence): ¹H-¹³C HSQC spectroscopy correlates protons with the carbon atoms to which they are directly bonded (one-bond correlations). This is invaluable for assigning ¹H and ¹³C signals to specific CH, CH₂, and CH₃ groups in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal spatial proximity between nuclei, typically protons, based on the Nuclear Overhauser Effect (NOE). This is particularly useful for determining the relative stereochemistry of chiral centers (although the parent this compound is not chiral) and understanding the conformation of the molecule in solution.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR can be employed to study conformational processes that occur on the NMR timescale, such as ring flipping or rotation around bonds. The dihydropyran ring in chroman derivatives can undergo conformational changes. Dynamic NMR, potentially involving variable-temperature experiments, could provide information about the energy barriers and rates of these conformational interconversions in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which can be used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the exact molecular weight of this compound. By measuring the mass-to-charge ratio with high precision, the elemental composition of the molecular ion can be unequivocally determined, providing confirmation of the molecular formula (C₉H₉FO). HRMS is a powerful tool for verifying the purity and identity of synthesized compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). This technique provides valuable structural information by revealing how the molecule breaks apart under controlled conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

For this compound, IR and Raman spectroscopy would be employed to identify and characterize the vibrational modes associated with its key structural elements: the fluorinated benzene (B151609) ring, the dihydropyran ring, and the C-F bond.

Aromatic Ring Vibrations: Both IR and Raman spectra would show characteristic bands corresponding to the stretching and bending vibrations of the C-C bonds within the aromatic ring. The presence of the fluorine substituent at the 8-position would influence the electron distribution of the ring, potentially causing shifts in these vibrational frequencies compared to unsubstituted chroman.

Dihydropyran Ring Vibrations: The saturated portion of the dihydropyran ring (the ethylene (B1197577) group) would exhibit C-C and C-H stretching and bending modes. The C-O-C ether linkage within the ring would also contribute characteristic stretching vibrations, typically observed in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). libretexts.org

C-F Bond Vibration: The presence of the fluorine atom is expected to give rise to a characteristic C-F stretching vibration. The position and intensity of this band in the IR spectrum are sensitive to the chemical environment of the fluorine atom.

C-H Vibrations: Stretching vibrations of aromatic C-H bonds typically appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations occur in the 2850-2970 cm⁻¹ range. libretexts.org Bending modes for these C-H bonds are found at lower wavenumbers.

Analysis of the complete IR and Raman spectra of this compound would provide a unique vibrational fingerprint, allowing for its identification and differentiation from related compounds. Comparing experimental spectra with computationally predicted spectra could aid in assigning specific bands to particular vibrational modes and functional groups.

X-ray Crystallography for Solid-State Structural Determination

If this compound can be obtained in crystalline form, X-ray crystallography would provide definitive information about its solid-state structure, including:

Unit cell parameters and space group.

Precise bond lengths and angles within the molecule.

Torsion angles, which define the conformation of the molecule.

Conformational Analysis of the Dihydropyran Ring

The dihydropyran ring within the chroman scaffold is known to adopt various conformations, commonly half-chair or sofa forms. nih.govmdpi.comnih.gov X-ray crystallography would provide a snapshot of the preferred conformation of the dihydropyran ring in the solid state for this compound. Analysis of the puckering parameters derived from the atomic coordinates would quantitatively describe the ring's conformation. Studies on related chroman structures have shown that the substitution pattern can influence the favored ring conformation. mdpi.com For this compound, the fluorine atom at the 8-position and the fusion with the benzene ring would influence the conformational landscape of the dihydropyran moiety.

Intermolecular Interactions and Crystal Packing

Beyond the molecular structure, X-ray crystallography reveals how molecules pack together in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netresearchgate.netscirp.org These interactions play a crucial role in determining the crystal structure, physical properties, and stability of the solid form.

For this compound, potential intermolecular interactions could include:

Weak C-H···F hydrogen bonds between hydrogen atoms and the fluorine atom. mdpi.comrsc.org

C-H···π interactions between aliphatic or aromatic C-H groups and the electron system of the aromatic ring. mdpi.com

Van der Waals forces, which are present between all molecules.

Potential π-π stacking interactions between the aromatic rings of adjacent molecules, depending on the crystal packing arrangement. researchgate.net

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are specifically used to study the interaction of chiral molecules with polarized light. mertenlab.dersc.org These methods are invaluable for determining the absolute configuration and conformational preferences of chiral compounds. mdpi.comtechnologynetworks.comnih.govsioc-journal.cnresearchgate.net

It is important to note that this compound itself is an achiral molecule due to its plane of symmetry. Therefore, it would not exhibit ECD or ORD signals. However, chiroptical spectroscopy is highly relevant for characterizing chiral derivatives of this compound, such as those with a stereocenter introduced at positions like C2 or C4 of the chroman ring. Studies on chiral 2-substituted chromanes, for example, have utilized ECD and ORD to assign absolute configurations and investigate the correlation between stereochemistry and optical rotation. mdpi.comresearchgate.net

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

For chiral derivatives of this compound, ECD spectroscopy would measure the differential absorption of left and right circularly polarized light as a function of wavelength. technologynetworks.com The resulting ECD spectrum, which consists of positive and negative Cotton effects, is highly sensitive to the three-dimensional structure and the presence of chromophores (light-absorbing groups) in a chiral environment. mdpi.comnih.gov

Determining the absolute configuration of a chiral fluorochroman derivative would typically involve comparing the experimental ECD spectrum with theoretically calculated ECD spectra for the possible enantiomers. nih.govresearchgate.net Quantum chemical methods, such as Time-Dependent Density Functional Theory (TDDFT), are commonly used for these calculations, taking into account the various conformations of the molecule in solution. technologynetworks.comresearchgate.net

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the optical rotation of a chiral substance as a function of wavelength. mertenlab.de Like ECD, the ORD spectrum is characteristic of the molecule's structure and absolute configuration. ORD and ECD are related phenomena, and the shape of the ORD curve can often be correlated with the Cotton effects observed in the ECD spectrum.

For chiral derivatives of this compound, ORD studies would provide additional data to support absolute configuration assignments made by ECD. The magnitude and sign of the optical rotation at different wavelengths are influenced by the molecule's stereochemistry and conformation. ORD can be particularly useful when chromophores are weak or absent in the UV-Vis region where ECD is typically measured. mdpi.com Studies on chiral chromanes have explored the relationship between specific optical rotation and the helicity of the dihydropyran ring. mdpi.comresearchgate.net

Specific Optical Rotation (SOR) Theoretical Predictions and Experimental Correlations

Specific Optical Rotation ([α]) is a fundamental chiroptical property used to characterize enantiomerically pure compounds and determine the enantiomeric excess (ee) of a mixture. It measures the extent to which a chiral substance rotates the plane of linearly polarized light at a specific wavelength, temperature, and concentration. The sign and magnitude of the specific optical rotation are directly related to the absolute configuration and conformational preferences of the chiral molecule.

Theoretical predictions of specific optical rotation are typically performed using quantum-chemical calculations, such as Density Functional Theory (DFT) or Coupled Cluster (CC) methods. These calculations can provide insights into the relationship between molecular structure, conformation, and optical activity. Factors such as the choice of functional, basis set, and solvent model can influence the accuracy of theoretical predictions. Comparing theoretical predictions with experimental SOR values is a common approach for assigning the absolute configuration of a chiral compound.

While the literature highlights the importance of SOR in the characterization of chiral chromanes and the application of theoretical methods for predicting their optical rotation, specific experimental or theoretical data for the specific optical rotation of this compound were not found in the conducted searches. Studies on related chromane (B1220400) derivatives demonstrate that the position and nature of substituents can influence the sign and magnitude of the SOR, and theoretical calculations have been employed to correlate these values with stereochemistry and ring helicity.

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are indispensable tools for the separation, identification, and quantification of chemical compounds, including the assessment of purity and enantiomeric excess of chiral substances. For chiral compounds like this compound (if it exists as enantiomers), chiral chromatography is employed to separate the individual enantiomers based on their differential interactions with a chiral stationary phase or a chiral additive in the mobile phase.

Enantiomeric excess (ee) is a measure of chiral purity, defined as the difference between the mole fractions or percentages of the two enantiomers in a mixture. Chromatographic methods, particularly Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for determining enantiomeric excess due to their reliability and accuracy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for assessing the purity and enantiomeric excess of chiral compounds that are soluble and stable in the mobile phase. This method utilizes a chiral stationary phase capable of selectively interacting with each enantiomer, leading to their separation as distinct peaks in the chromatogram. By integrating the peak areas corresponding to each enantiomer, the relative proportions and thus the enantiomeric excess can be determined.

Chiral HPLC is widely applied in the analysis of various chiral molecules, including pharmaceutical intermediates and natural products. The selection of the appropriate chiral stationary phase and mobile phase conditions is crucial for achieving adequate resolution of the enantiomers. While chiral HPLC is a standard method for analyzing chiral chromane derivatives, specific details regarding chiral HPLC methods or experimental data for the purity and enantiomeric excess assessment of this compound were not found in the conducted searches.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another versatile chromatographic technique suitable for the analysis of volatile or semi-volatile compounds. For chiral compounds, chiral GC can be used to separate enantiomers, provided the compounds are sufficiently volatile or can be converted into volatile derivatives. Chiral stationary phases, often incorporating derivatized cyclodextrins, are used in capillary GC columns to achieve enantioseparation.

The determination of enantiomeric excess by GC involves separating the enantiomers and quantifying their relative amounts based on peak areas. Similar to chiral HPLC, the choice of chiral stationary phase and method parameters is critical for effective separation. Derivatization is often required to enhance the volatility and thermal stability of polar or less volatile chiral molecules for GC analysis. While chiral GC is a recognized method for assessing enantiomeric purity, specific GC methods or data for the analysis of this compound or its volatile derivatives were not found in the conducted searches.

Computational and Theoretical Chemistry of 8 Fluorochroman

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the distribution of electrons and the resulting chemical properties.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure of molecules. For a molecule like 8-fluorochroman, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy.

DFT methods, particularly with functionals like B3LYP, are effective for calculating molecular geometries, vibrational frequencies, and electronic properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative approaches for these calculations, often with higher computational cost but also high accuracy. A comparative analysis of the results from different methods can provide a comprehensive understanding of the molecule's properties.

Table 1: Representative Theoretical Data for a Chroman Derivative (Note: This table is illustrative and based on typical values for similar structures, not specific experimental or calculated data for this compound.)

| Property | DFT/B3LYP | HF |

|---|---|---|

| Total Energy (Hartree) | -578.912 | -576.431 |

| Dipole Moment (Debye) | 2.15 | 2.35 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. For this compound, the analysis would involve mapping the electron density distribution of the HOMO and LUMO. The HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO would likely be distributed over the entire molecule. This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The EPS map is generated by plotting the electrostatic potential on the molecule's electron density surface.

Different colors on the EPS map represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the fluorine atom and the oxygen atom in the chroman ring are expected to be regions of negative electrostatic potential.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional conformation. Conformational analysis helps in identifying the stable conformers and understanding their energy landscape.

Ring Puckering and Torsion Angle Distributions

The chroman ring system is not planar and can adopt various puckered conformations. The specific conformation is determined by the torsion angles within the heterocyclic ring. The puckering of the dihydropyran ring in this compound can be characterized by Cremer-Pople puckering parameters.

Table 2: Illustrative Torsion Angles for a Stable Chroman Conformer (Note: This table is for illustrative purposes and does not represent specific calculated data for this compound.)

| Torsion Angle | Value (Degrees) |

|---|---|

| C2-C3-C4-C4a | -55.2 |

| O1-C2-C3-C4 | 60.5 |

| C8a-O1-C2-C3 | -25.8 |

Solvent Effects on Conformation

The conformation of a molecule can be significantly influenced by the surrounding solvent. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to simulate the effect of different solvents on the conformational stability of this compound.

These calculations would explore how the relative energies of different conformers change in solvents of varying polarity (e.g., water, methanol, chloroform). The solvent can stabilize certain conformers through dipole-dipole interactions or hydrogen bonding, thereby altering the conformational equilibrium. Understanding these effects is crucial for predicting the behavior of this compound in different chemical and biological environments.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling of reaction mechanisms allows for a detailed, step-by-step understanding of how a chemical transformation occurs. For a molecule like this compound, this can be applied to its synthesis, potential metabolic pathways, or degradation. Methods such as Density Functional Theory (DFT) are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

Transition State Analysis is a core component of this modeling. unacademy.comfiveable.memasterorganicchemistry.combritannica.comwikipedia.org The transition state represents the highest energy point along the reaction coordinate, a fleeting molecular configuration that determines the activation energy and, therefore, the rate of the reaction. unacademy.commasterorganicchemistry.com By calculating the geometry and energy of the transition state, chemists can predict reaction kinetics and understand the factors that control selectivity. For instance, in the synthesis of chromans, computational studies can elucidate the favorability of different cyclization pathways. researchgate.netgu.senih.govacs.org While specific peer-reviewed studies modeling reaction mechanisms for this compound were not identified, the established principles of transition state theory would be employed to analyze, for example, the intramolecular cyclization step that forms the chroman ring, predicting the energy barrier for this transformation. unacademy.combritannica.com

Table 1: Key Concepts in Transition State Analysis

| Concept | Description | Relevance to this compound |

| Potential Energy Surface | A multidimensional surface that describes the potential energy of a set of atoms as a function of their coordinates. | Maps the energy landscape for reactions involving this compound. |

| Reaction Coordinate | A path on the potential energy surface that connects reactants to products through the lowest energy barrier. | Defines the progress of a chemical transformation, such as synthesis or metabolism. |

| Transition State | The configuration of atoms at the maximum potential energy along the reaction coordinate. masterorganicchemistry.com | The critical structure that must be formed for a reaction to proceed; its energy determines the reaction rate. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. fiveable.me | A key parameter for predicting the speed of a reaction involving this compound. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical features of molecules (descriptors) with their macroscopic properties. mdpi.com These models are widely used in fields like pharmacology and materials science to predict properties without the need for extensive experimentation.

For fluorinated chroman derivatives, a relevant QSPR application is the prediction of skin permeability, a critical parameter in drug development. mdpi.comumsha.ac.irumsha.ac.irnih.gov Studies on broad classes of phenolic compounds have developed QSPR models that link molecular descriptors—such as the octanol-water partition coefficient (log Kp), molecular weight (MW), and topological polar surface area (TPSA)—to skin permeability. umsha.ac.irumsha.ac.irresearchgate.net While no specific QSPR model dedicated to this compound has been detailed in the literature, data for related fluorinated chroman-4-ones often include predicted skin permeability values based on established QSPR models. These serve as an example of how such a model would be applied.

Table 2: Example QSPR Descriptors and Predicted Skin Permeability for Related Phenolic Compounds

| Compound Class | Key Descriptors | Predicted Property | Typical Predicted Value (log Kp) |

| Flavonoids | High MW, High TPSA | Skin Permeability | -8.872 umsha.ac.ir |

| Lignans | Moderate MW, Moderate TPSA | Skin Permeability | -7.913 umsha.ac.ir |

| Stilbenes | Lower MW, Lower TPSA | Skin Permeability | -6.20 umsha.ac.ir |

| Phenolic Acids | Variable MW, High TPSA | Skin Permeability | -7.913 umsha.ac.ir |

Note: The values in this table are for general classes of phenolic compounds and are illustrative of the QSPR approach. umsha.ac.irumsha.ac.irresearchgate.net Specific, experimentally validated QSPR data for this compound is not available in the cited literature.

Spectroscopic Property Prediction from First Principles (e.g., NMR chemical shifts, IR frequencies, optical rotations)

"First principles," or ab initio, methods allow for the prediction of molecular properties directly from the fundamental laws of quantum mechanics, without reliance on experimental data. ox.ac.ukrsc.orgdl.ac.uk These computational techniques, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. nih.govdtic.milresearchgate.netnih.gov

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with high accuracy. ox.ac.ukrsc.orgdl.ac.ukresearchgate.netoulu.fi These calculations involve determining the magnetic shielding tensor for each nucleus within the molecule's optimized geometry. oulu.fi The predicted spectrum is an invaluable tool for confirming the structure of a synthesized compound and assigning experimental signals.

IR Frequencies: The vibrational frequencies that correspond to infrared (IR) absorption can also be computed. dtic.milresearchgate.netnih.govacs.org By calculating the second derivatives of the energy with respect to atomic positions, a harmonic vibrational analysis can be performed. dtic.mil This yields a predicted IR spectrum, showing the frequencies and intensities of characteristic bond vibrations (e.g., C-H, C-O, C-F stretching and bending modes), which can be compared with experimental FT-IR data.

Optical Rotations: For chiral molecules, computational methods can predict the specific optical rotation, which is the degree to which a molecule rotates plane-polarized light. nih.govresearchgate.netnih.govchemrxiv.org Although this compound itself is achiral, a derivative with a stereocenter (e.g., at position 2 or 4 on the chroman ring) would be chiral. Time-dependent DFT (TD-DFT) is a common method used to calculate the optical rotation, providing crucial information for determining the absolute configuration of a chiral molecule by comparing the predicted sign and magnitude of rotation with experimental values. nih.govresearchgate.net

Table 3: Illustrative First-Principles Prediction of Spectroscopic Data for this compound

| Property | Method | Predicted Values (Hypothetical Example) |

| ¹H NMR | DFT (GIAO) | Aromatic Protons: 6.8-7.2 ppm; CH₂ (Position 4): ~2.8 ppm; CH₂ (Position 3): ~2.0 ppm; CH₂ (Position 2): ~4.2 ppm |

| ¹³C NMR | DFT (GIAO) | Aromatic C-F: ~155 ppm (JCF ~240 Hz); Aromatic C-O: ~145 ppm; Aliphatic C-O: ~65 ppm; Aliphatic CH₂: ~20-30 ppm |

| IR Frequencies | DFT | C-F Stretch: ~1250 cm⁻¹; C-O-C Stretch: ~1230 cm⁻¹, ~1050 cm⁻¹; Aromatic C=C Stretch: ~1600 cm⁻¹, ~1490 cm⁻¹ |

| Optical Rotation | TD-DFT | Not applicable (achiral). For a chiral derivative, a value like +X° or -Y° would be predicted. |

Note: The values in this table are hypothetical and illustrative of the type of data generated by first-principles calculations. They are not based on a specific published study of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the movement of atoms and molecules over time. nih.govprotheragen.aimdpi.comyoutube.com By solving Newton's equations of motion for a system containing this compound and its environment (e.g., a solvent like water or a lipid membrane), MD simulations can reveal its dynamic behavior. nih.govmdpi.comacs.org

An MD simulation could be used to study several aspects of this compound:

Conformational Dynamics: The chroman ring is not planar. MD simulations can explore the different conformations (e.g., half-chair, boat) that the heterocyclic ring can adopt and the energetic barriers between them.

Solvation: By simulating this compound in a box of water molecules, one can study how water molecules arrange around it, the strength of hydrogen bonding interactions, and calculate the free energy of solvation.

Membrane Interaction: To understand how this compound might interact with cell membranes, it can be simulated with a model lipid bilayer. These simulations can reveal its preferred location within the membrane, its orientation, and its rate of diffusion across the bilayer.

While specific MD simulation studies focused on this compound are not prevalent in the literature, the methodology is a standard and powerful tool for understanding the dynamic nature of small organic molecules in biological and chemical systems. nih.govprotheragen.ai

Table 4: Potential Applications of Molecular Dynamics Simulations for this compound

| Application | Information Gained |

| Solvation Analysis | Solvation free energy, radial distribution functions, hydrogen bond dynamics. |

| Conformational Sampling | Identification of stable conformers, free energy landscape of ring puckering. |

| Membrane Permeation | Potential of mean force for crossing a lipid bilayer, diffusion coefficients. |

| Protein-Ligand Binding | Binding pose stability, interaction dynamics with a target protein. |

Applications of 8 Fluorochroman in Fundamental Chemical Research and Material Science

As a Versatile Synthetic Building Block

The chroman scaffold, a benzodihydropyran, is a prevalent structural motif in natural products and synthetic compounds with diverse biological activities. The incorporation of fluorine at the 8-position of the chroman core in 8-Fluorochroman introduces specific electronic and steric properties that can be exploited in chemical synthesis. Fluorinated building blocks are essential in organic synthesis for constructing complex molecules.

Construction of Complex Polycyclic and Heterocyclic Architectures